molecular formula C14H20ClNO2 B15191131 Spiro(1,3-benzodioxole-2,3'-pyrrolidine), 1'-butyl-, hydrochloride CAS No. 113954-71-5

Spiro(1,3-benzodioxole-2,3'-pyrrolidine), 1'-butyl-, hydrochloride

Cat. No.: B15191131
CAS No.: 113954-71-5
M. Wt: 269.77 g/mol
InChI Key: SBBJQRYEESQOQD-UHFFFAOYSA-N
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Description

Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride is a chemical compound with a unique spirocyclic structure. This compound features a benzodioxole ring fused to a pyrrolidine ring, with a butyl group attached to the nitrogen atom of the pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where an azomethine ylide is generated in situ and reacts with a dipolarophile such as benzodioxole chalcones . This reaction forms the spirocyclic structure in a single step, creating multiple bonds and stereocenters simultaneously.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time to ensure the efficient formation of the desired product. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the overall process.

Chemical Reactions Analysis

Types of Reactions

Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind effectively to protein active sites, influencing various biological processes. For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride is unique due to its specific combination of a benzodioxole ring and a pyrrolidine ring, along with the butyl group and hydrochloride salt form. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

113954-71-5

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

1'-butylspiro[1,3-benzodioxole-2,3'-pyrrolidine];hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-2-3-9-15-10-8-14(11-15)16-12-6-4-5-7-13(12)17-14;/h4-7H,2-3,8-11H2,1H3;1H

InChI Key

SBBJQRYEESQOQD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC2(C1)OC3=CC=CC=C3O2.Cl

Origin of Product

United States

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